4-(1,3-Benzodioxol-5-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that features a benzodioxole moiety, a tetrahydropyridine ring, and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a suitable pyridine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These activities may include enzyme inhibition, antimicrobial properties, and interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, 4-(2H-1,3-benzodioxol-5-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H16N2O3S/c1-2-5-22-16-12(8-17)11(7-15(19)18-16)10-3-4-13-14(6-10)21-9-20-13/h3-4,6,11H,2,5,7,9H2,1H3,(H,18,19) |
InChI Key |
YELITOHGUUAQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC3=C(C=C2)OCO3)C#N |
Origin of Product |
United States |
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